molecular formula C11H12ClFO2 B13420442 Ethyl 3-(2-chloro-4-fluorophenyl)propanoate CAS No. 377083-93-7

Ethyl 3-(2-chloro-4-fluorophenyl)propanoate

Cat. No.: B13420442
CAS No.: 377083-93-7
M. Wt: 230.66 g/mol
InChI Key: KMWWHGUCVBDFFI-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluoro-phenyl)-propionic acid ethyl ester is an organic compound that belongs to the class of phenylpropionic acid derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties. It is commonly used in various chemical and pharmaceutical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluoro-phenyl)-propionic acid ethyl ester typically involves the esterification of 3-(2-Chloro-4-fluoro-phenyl)-propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Chloro-4-fluoro-phenyl)-propionic acid ethyl ester involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize yield and efficiency. The use of high-purity reagents and stringent quality control measures ensures the production of a high-quality product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluoro-phenyl)-propionic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: 3-(2-Chloro-4-fluoro-phenyl)-propionic acid.

    Reduction: 3-(2-Chloro-4-fluoro-phenyl)-propanol.

    Substitution: Various substituted phenylpropionic acid esters depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloro-4-fluoro-phenyl)-propionic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as intermediates in the synthesis of anti-inflammatory and analgesic drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluoro-phenyl)-propionic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, modulating biological processes such as inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Chloro-2-fluorobenzenemethanol
  • 2-Chloro-4-fluorophenol

Uniqueness

3-(2-Chloro-4-fluoro-phenyl)-propionic acid ethyl ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties. This compound’s reactivity and stability make it particularly valuable in pharmaceutical and chemical research, distinguishing it from other similar compounds.

Properties

CAS No.

377083-93-7

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

ethyl 3-(2-chloro-4-fluorophenyl)propanoate

InChI

InChI=1S/C11H12ClFO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7H,2,4,6H2,1H3

InChI Key

KMWWHGUCVBDFFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)F)Cl

Origin of Product

United States

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